1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane
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Overview
Description
1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane is a synthetic organic compound that features a pyrazine ring substituted with a chlorine atom and a carbonyl group, as well as an azepane ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane typically involves multi-step organic reactions. One possible route could include:
Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrazine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Formation of the azepane ring: This can be achieved through ring-closing reactions involving appropriate amine precursors.
Coupling with furan: The furan ring can be introduced via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Application in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)morpholine: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane is unique due to the combination of its pyrazine, furan, and azepane rings, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
(6-chloropyrazin-2-yl)-[2-(furan-2-yl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-14-10-17-9-11(18-14)15(20)19-7-3-1-2-5-12(19)13-6-4-8-21-13/h4,6,8-10,12H,1-3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQAEKSBVGJEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=CN=CC(=N2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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